molecular formula C21H27N7O B2607357 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine CAS No. 897758-48-4

4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Cat. No.: B2607357
CAS No.: 897758-48-4
M. Wt: 393.495
InChI Key: AJVJIYAVFLJQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility, including antitumor, antiviral, and kinase inhibitory activities . The structure features:

  • 1-Methyl group at position 1, enhancing metabolic stability.
  • 4-Morpholine at position 4, improving solubility and hydrogen-bonding capacity.

Its synthesis likely involves sequential substitutions: a 4-chloro precursor reacts with morpholine (position 4), followed by introduction of 4-benzylpiperazine (position 6) via nucleophilic displacement .

Properties

IUPAC Name

4-[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-25-19-18(15-22-25)20(27-11-13-29-14-12-27)24-21(23-19)28-9-7-26(8-10-28)16-17-5-3-2-4-6-17/h2-6,15H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVJIYAVFLJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which are then tethered with various substituents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a morpholine group, contributing to its diverse biological activities.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications:

  • Neuropharmacology : It acts as a ligand for dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and anxiety. Studies have indicated that it can modulate neurotransmission pathways, providing insights into its use as a neuroprotective agent.
  • Anticancer Research : Derivatives of this compound have been investigated for their anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival .

Biochemical Applications

The compound has shown significant interactions with various enzymes and proteins:

  • MAPK14 Interaction : It has been reported to interact with mitogen-activated protein kinase 14 (MAPK14), influencing cell signaling pathways that are vital for cellular responses to stress and growth factors.
  • Serotonin Receptor Modulation : The ability to influence serotonin receptors, particularly the 5-HT3 receptor, positions this compound as a candidate for further research in treating anxiety-related disorders.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in pharmaceutical development. The versatility of the pyrazolo[3,4-d]pyrimidine framework allows for modifications that can enhance biological activity or target specificity.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

  • Anxiety Reduction in Animal Models : Research demonstrated that low doses of the compound significantly reduced anxiety-like behaviors in mice models, suggesting its potential utility in treating anxiety disorders.
  • Antitumor Activity : A study focused on the synthesis of new derivatives based on this compound showed promising results against various cancer cell lines, indicating its potential as an anticancer agent through inhibition of key signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective ligand for dopamine D4 receptors, which are involved in various neurological processes . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1-Me, 4-morpholine, 6-(4-benzylpiperazinyl) Balanced solubility and receptor affinity Potential kinase/GPCR modulation (inferred)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH2Cl, 1-Me Reactive intermediate for further derivatization Antibacterial, antiproliferative
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Cl-benzyl), 4-phenylpiperazinyl GPCR35/55 affinity (e.g., GPR35 modulation) Anticancer, anti-inflammatory
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-(diphenylmethyl-piperazinyl), 1-(4-Me-benzyl) High lipophilicity, CNS penetration Kinase inhibition (hypothetical)
4-Morpholinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-morpholine, 1-(4-Me-benzyl) Enhanced solubility vs. chlorinated analogs Antiviral (Formycin analog)

Key Insights

Position 4 Substituents :

  • Morpholine (target compound) improves aqueous solubility compared to chlorine () or phenylpiperazine (). This may enhance oral bioavailability .
  • Chlorine () facilitates nucleophilic substitution but reduces metabolic stability.

Chloromethyl () is a reactive handle for further modifications but may confer cytotoxicity.

Biological Implications: Benzylpiperazine derivatives (e.g., ) show affinity for GPCRs linked to inflammation and cancer .

Research Findings and Pharmacological Potential

  • Synthetic Accessibility : The target compound’s synthesis is feasible via two-step substitutions from a 4-chloro precursor, similar to methods in and .
  • Structure-Activity Relationship (SAR) :
    • Morpholine at position 4 reduces logP vs. benzhydryl (), favoring CNS or systemic distribution.
    • Benzylpiperazine at position 6 may enhance selectivity for kinase targets (e.g., PI3K/Akt pathway) .
  • Unresolved Questions: Limited data exist on the target compound’s specific activity. However, analogs with 4-morpholine and 6-piperazine groups () show promise in preclinical models .

Biological Activity

The compound 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The pyrazolo[3,4-d]pyrimidine core, combined with a benzylpiperazine moiety, suggests diverse pharmacological properties, particularly in the context of cancer treatment and receptor modulation.

Chemical Structure

The molecular structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C25H29N7
Molecular Weight 429.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly dopamine receptors. It acts as a ligand that modulates receptor activity, influencing several signaling pathways that are crucial in neurological and oncological contexts. The structural similarity to ATP suggests that it may also interact with kinases involved in cell proliferation and survival.

Biological Activities

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets .
  • Neurological Effects : The benzylpiperazine group enhances the affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and depression.
  • Kinase Inhibition : This compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Compounds with similar scaffolds have been reported to show significant inhibition against CDK1 and CDK2 .

Case Studies

A review of recent literature highlights several case studies involving similar compounds:

  • Study on Anticancer Properties : A study published in October 2023 reported that a phenylpyrazolo[3,4-d]pyrimidine derivative effectively inhibited MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration . This provides evidence for the potential efficacy of compounds like this compound in oncology.
  • Receptor Binding Studies : Research indicated that modifications to the pyrazolo[3,4-d]pyrimidine core could enhance selectivity for specific receptor subtypes, thereby improving therapeutic profiles while reducing side effects associated with less selective agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.